1-(Azetidin-3-yl)pent-4-en-2-one is a chemical compound characterized by its unique azetidine ring structure and a pentenone moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It falls under the category of azetidinones, which are cyclic compounds containing a nitrogen atom in a four-membered ring.
The compound can be synthesized through various methods, primarily involving the cyclization of precursors that contain both the azetidine and pentenone functionalities. The synthesis and characterization of such compounds have been documented in scientific literature, highlighting their relevance in organic synthesis and pharmacology.
1-(Azetidin-3-yl)pent-4-en-2-one belongs to the class of heterocyclic compounds, specifically azetidines. It is classified based on its structural features, which include:
The synthesis of 1-(Azetidin-3-yl)pent-4-en-2-one can be achieved through several methods, including:
The synthesis often involves:
The molecular structure of 1-(Azetidin-3-yl)pent-4-en-2-one features:
The molecular formula is C9H13NO, with a molecular weight of approximately 167.21 g/mol. The compound exhibits chirality due to the presence of stereogenic centers in its structure.
1-(Azetidin-3-yl)pent-4-en-2-one can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and the presence of solvents or catalysts to optimize yield and selectivity.
The mechanism of action for compounds like 1-(Azetidin-3-yl)pent-4-en-2-one typically involves:
1-(Azetidin-3-yl)pent-4-en-2-one is expected to have:
Key chemical properties include:
1-(Azetidin-3-yl)pent-4-en-2-one has potential applications in:
Research into its biological activities continues to expand, with implications for developing new therapeutic agents based on its unique structural features.
The structural framework of 1-(Azetidin-3-yl)pent-4-en-2-one belongs to an expanding class of β-lactam analogues where the traditional β-lactam ring is replaced by azetidine—a saturated four-membered nitrogen heterocycle. This modification retains geometric constraints advantageous for biological activity while enhancing synthetic versatility and metabolic stability. Key analogues include:
Table 1: Structural Analogues of 1-(Azetidin-3-yl)pent-4-en-2-one
Compound Name | Molecular Formula | Key Functional Groups | Structural Variations |
---|---|---|---|
1-(Azetidin-3-yl)pent-4-en-2-one | C8H13NO | Azetidine, enone, terminal alkene | Reference compound |
5-(Azetidin-3-yl)pent-1-en-3-one | C8H13NO | Azetidine, enone, terminal alkene | Enone repositioned (C1-C2 vs C3-C4) |
4-(Azetidin-3-yl)pent-1-yn-3-one | C8H11NO | Azetidine, ynone | Alkyne replaces alkene; increased π-bond reactivity |
3-(Pent-2-en-1-yl)azetidin-3-ol | C8H15NO | Azetidine, allyl chain, alcohol | Hydroxyl substituent on azetidine C3 |
4-(Azetidin-3-yl)-1,3-oxazolidin-2-one | C6H10N2O2 | Azetidine, fused oxazolidinone | Bicyclic system with carbamate linkage |
The bioactivity profile of these analogues hinges critically on the spatial relationship between the azetidine nitrogen and the unsaturated carbonyl system. For 1-(Azetidin-3-yl)pent-4-en-2-one, the terminal alkene (C=CCC=O) and ketone separation from the heterocycle creates an extended conjugation pathway absent in saturated counterparts. This configuration supports electrophile generation at the β-carbon of the enone—a site primed for nucleophilic attack in biological environments [1] [6]. Computational analyses reveal that repositioning the enone (as in 5-(Azetidin-3-yl)pent-1-en-3-one) alters dipole alignment by ~30°, potentially disrupting optimal target engagement. Similarly, replacing the alkene with alkyne (4-(Azetidin-3-yl)pent-1-yn-3-one) amplifies Michael acceptor reactivity but may compromise metabolic stability [6].
The azetidine ring in 1-(Azetidin-3-yl)pent-4-en-2-one serves as a strategic pharmacophore for binding at the colchicine site of β-tubulin. Unlike larger saturated heterocycles (e.g., piperidine), the azetidine’s 90° C–N–C bond angle and reduced puckering (puckering amplitude: ~15° vs. >25° in pyrrolidine) enforce precise three-dimensional positioning of substituents. This geometry mimics the A-ring trimethoxyphenyl system of colchicine when coordinated with tubulin’s T7 loop and βS6–βS7 regions [7].
Crucially, the azetidine nitrogen acts as both a hydrogen bond acceptor (targeting Thrα179 backbone amide) and donor (via N–H when protonated) to βTyr224. This dual functionality is sterically unattainable with bulkier rings. Molecular dynamics simulations of analogous N-(3-hydroxy-4-piperidinyl)benzamide derivatives confirm that constraining ring size enhances binding entropy (ΔS > +40 cal/mol·K) by reducing rotational freedom upon complexation [7]. For 1-(Azetidin-3-yl)pent-4-en-2-one, the enone chain may occupy the same hydrophobic cleft as colchicine’s tropone ring, leveraging π-stacking with βPhe265. The compound’s compact size (molecular length: ~8.2 Å) permits accommodation in the shallow colchicine pocket where larger inhibitors experience steric clashes.
Table 2: Azetidine vs. Larger Heterocycles in Tubulin Binding
Parameter | Azetidine (e.g., 1-(Azetidin-3-yl)pent-4-en-2-one) | Piperidine Analogues | Biological Consequence |
---|---|---|---|
Ring Puckering Amplitude | 10–15° | 20–30° | Reduced conformational entropy penalty upon binding |
N–H Bond Vector | Perpendicular to ring plane | Equatorial or axial | Optimal H-bond donation to βTyr224 |
Hydrogen Bond Capacity | Acceptor + Donor | Primarily acceptor | Dual H-bonding with tubulin residues |
Van der Waals Volume | ~55 ų | ~85 ų | Enhanced fit in shallow colchicine site |
The enone moiety (C=O–C=C) in 1-(Azetidin-3-yl)pent-4-en-2-one transforms this azetidine derivative into a potent bioalkylator via Michael addition reactions. This conjugated system exhibits electrophilicity at Cβ (Michael acceptor site), enabling covalent modification of cysteine thiols in tubulin (e.g., βCys241) or redox-regulating enzymes like thioredoxin reductase. Research on structurally aligned enone-azetidines confirms concentration-dependent disruption of microtubule polymerization (IC50: 1.5–3.7 µM), correlating with G2/M arrest in carcinoma models [7].
Structure-activity studies reveal that the terminal alkene (pent-4-en-2-one) enhances membrane permeability compared to aryl-conjugated enones (logP ≈ 0.5 vs. >2.5). This balance of hydrophilicity and reactivity enables cytosolic accumulation without precipitation. Notably, replacing the alkene with alkyne (e.g., 4-(Azetidin-3-yl)pent-1-yn-3-one) elevates cytotoxicity 3-fold in glioblastoma lines (U87 MG) but increases hepatocyte reactivity—a trade-off requiring careful prodrug strategizing [6]. Current optimization focuses on α-substitution of the enone to modulate electrophilicity; methyl groups at C2 reduce off-target effects while preserving tubulin inhibition.
Mechanistically, enone-azetidines induce paraptosis alongside mitotic arrest, characterized by cytoplasmic vacuolation and ER stress. Proteomic profiling shows >50% depletion of β-tubulin isotypes and cochaperone Hsp90 within 6 hours, suggesting multitarget engagement. This dual disruption of structural proteins (tubulin) and folding machinery (Hsp90) represents a unique advantage over single-target antimitotics [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7